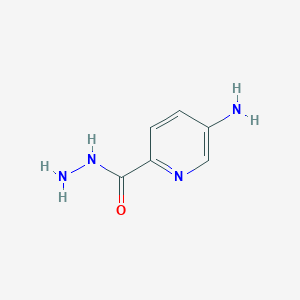![molecular formula C8H7BrClN3O2 B13477833 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride typically involves several steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Acylation: The intermediate undergoes acylation with acetic acid to form the desired product.
Chemical Reactions Analysis
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can be compared with other pyrazolopyridine derivatives:
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound has similar biological activities but differs in its substitution pattern.
1H-pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications and share a similar core structure.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but have a different ring fusion pattern.
Properties
Molecular Formula |
C8H7BrClN3O2 |
|---|---|
Molecular Weight |
292.52 g/mol |
IUPAC Name |
2-(5-bromopyrazolo[4,3-b]pyridin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6BrN3O2.ClH/c9-7-2-1-6-5(11-7)3-10-12(6)4-8(13)14;/h1-3H,4H2,(H,13,14);1H |
InChI Key |
RMDLVPWOWMEGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N(N=C2)CC(=O)O)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


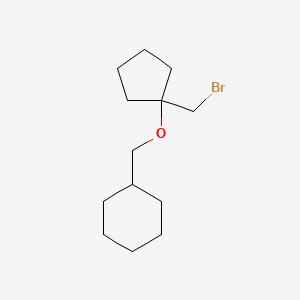
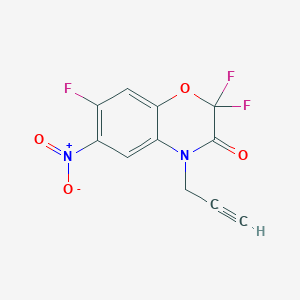
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
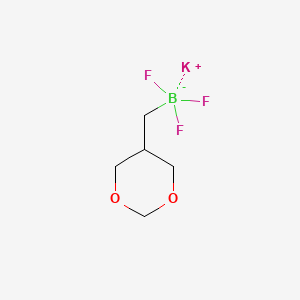
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)

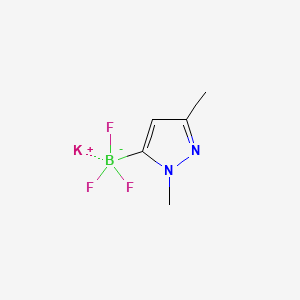
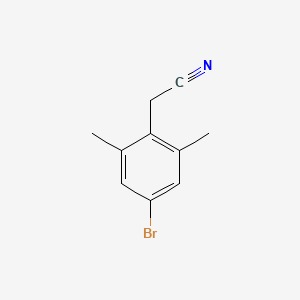


![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
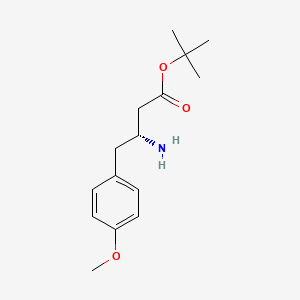
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
